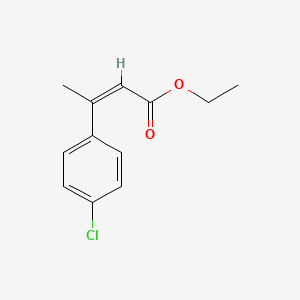
3-(4-Chlorophenyl)-2-butenoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-2-butenoic acid ethyl ester is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to a butenoic acid moiety with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2-butenoic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and ethyl acetoacetate as the primary starting materials.
Condensation Reaction: The condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base (such as sodium ethoxide) forms the intermediate 3-(4-chlorophenyl)-2-butenoic acid.
Esterification: The intermediate is then esterified using ethanol in the presence of an acid catalyst (such as sulfuric acid) to produce the final product, this compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography or recrystallization, is common to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)-2-butenoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding aldehyde or alcohol derivatives.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-(4-Chlorophenyl)-2-butenoic acid.
Reduction: 3-(4-Chlorophenyl)-2-butenal or 3-(4-Chlorophenyl)-2-butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-2-butenoic acid ethyl ester has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of chlorophenyl derivatives with biological targets.
Industry: The compound is used in the production of various chemical products, including polymers and other industrial chemicals.
Mechanism of Action
3-(4-Chlorophenyl)-2-butenoic acid ethyl ester is similar to other chlorophenyl derivatives, such as 3-(4-Chlorophenyl)propionic acid and 3-Buten-2-one, 4-(4-chlorophenyl)-. its unique structure, particularly the presence of the ethyl ester group, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.
Comparison with Similar Compounds
3-(4-Chlorophenyl)propionic acid
3-Buten-2-one, 4-(4-chlorophenyl)-
4-Chlorobenzaldehyde
Ethyl acetoacetate
Properties
Molecular Formula |
C12H13ClO2 |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
ethyl (Z)-3-(4-chlorophenyl)but-2-enoate |
InChI |
InChI=1S/C12H13ClO2/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-8H,3H2,1-2H3/b9-8- |
InChI Key |
WMMPVJPERVUHJT-HJWRWDBZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















